molecular formula C16H14CuO6 B7853291 copper;2-hydroxy-4-methylbenzoate

copper;2-hydroxy-4-methylbenzoate

Cat. No.: B7853291
M. Wt: 365.82 g/mol
InChI Key: DHNOYLOVPVSBPA-UHFFFAOYSA-L
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Description

Copper;2-hydroxy-4-methylbenzoate is a coordination compound formed by the interaction of copper ions with 2-hydroxy-4-methylbenzoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of copper;2-hydroxy-4-methylbenzoate typically involves the reaction of copper salts, such as copper(II) chloride or copper(II) nitrate, with 2-hydroxy-4-methylbenzoic acid in an aqueous or alcoholic medium. The reaction is usually carried out under reflux conditions to ensure complete dissolution and interaction of the reactants. The resulting product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

Copper;2-hydroxy-4-methylbenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form copper oxides and other oxidation products.

    Reduction: It can be reduced to form copper metal or lower oxidation state copper compounds.

    Substitution: The benzoate ligand can be substituted with other ligands, leading to the formation of different copper complexes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or hydrazine are typically used.

    Substitution: Ligand exchange reactions can be carried out using various ligands such as amines, phosphines, or other carboxylates.

Major Products Formed

    Oxidation: Copper oxides and other copper(II) compounds.

    Reduction: Copper metal or copper(I) compounds.

    Substitution: New copper complexes with different ligands.

Mechanism of Action

The mechanism by which copper;2-hydroxy-4-methylbenzoate exerts its effects is primarily through its ability to interact with biological molecules and catalyze chemical reactions. The copper ion in the compound can participate in redox reactions, facilitating the transfer of electrons and the formation of reactive oxygen species. These reactive species can then interact with cellular components, leading to antimicrobial effects or other biological activities .

Comparison with Similar Compounds

Copper;2-hydroxy-4-methylbenzoate can be compared with other copper complexes such as:

    Copper(II) acetate: Similar in its catalytic properties but differs in the ligand structure.

    Copper(II) sulfate: Commonly used in industrial applications but lacks the specific ligand interactions of this compound.

    Copper(II) chloride: Widely used in various chemical reactions but has different solubility and reactivity properties.

The uniqueness of this compound lies in its specific ligand, 2-hydroxy-4-methylbenzoate, which imparts distinct chemical and biological properties to the compound .

Properties

IUPAC Name

copper;2-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C8H8O3.Cu/c2*1-5-2-3-6(8(10)11)7(9)4-5;/h2*2-4,9H,1H3,(H,10,11);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHNOYLOVPVSBPA-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C(=O)[O-])O.CC1=CC(=C(C=C1)C(=O)[O-])O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14CuO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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